Ethanol, 2,2'-((7-nitrobenzofurazan-4-YL)imino)bis-

Aqueous Solubility XLogP3-AA NBD Derivatization Reagent

Ethanol, 2,2'-((7-nitrobenzofurazan-4-YL)imino)bis- (CAS 58131-51-4), also named 2-[2-hydroxyethyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethanol, is a tertiary amine derivative of the 7-nitrobenzofurazan (NBD) fluorophore. It features two terminal hydroxyethyl groups attached to the NBD-amine core.

Molecular Formula C10H12N4O5
Molecular Weight 268.23 g/mol
CAS No. 58131-51-4
Cat. No. B11697732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanol, 2,2'-((7-nitrobenzofurazan-4-YL)imino)bis-
CAS58131-51-4
Molecular FormulaC10H12N4O5
Molecular Weight268.23 g/mol
Structural Identifiers
SMILESC1=C(C2=NON=C2C(=C1)[N+](=O)[O-])N(CCO)CCO
InChIInChI=1S/C10H12N4O5/c15-5-3-13(4-6-16)7-1-2-8(14(17)18)10-9(7)11-19-12-10/h1-2,15-16H,3-6H2
InChIKeyUBKDUUMSZMURTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethanol, 2,2'-((7-nitrobenzofurazan-4-YL)imino)bis- (CAS 58131-51-4): Physicochemical and Functional Baseline for a NBD-Based Fluorescent Probe


Ethanol, 2,2'-((7-nitrobenzofurazan-4-YL)imino)bis- (CAS 58131-51-4), also named 2-[2-hydroxyethyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethanol, is a tertiary amine derivative of the 7-nitrobenzofurazan (NBD) fluorophore. It features two terminal hydroxyethyl groups attached to the NBD-amine core . This architecture confers moderate aqueous solubility (predicted XLogP3-AA of -0.2 ) and dual hydrogen-bond donor capability, distinguishing it from simpler NBD-alkylamines. The compound is employed as a fluorescent probe and synthetic building block, particularly in the design of H₂S-responsive sensors and prodrugs where the NBD-amine bond is susceptible to thiolysis [1].

Why Generic Substitution of Ethanol, 2,2'-((7-nitrobenzofurazan-4-YL)imino)bis- Fails: Differential Reactivity and Solubility in the NBD-Amine Class


NBD-amine derivatives cannot be interchanged as generic fluorescent probes because the amine substituent profoundly modulates thiolysis reactivity, aqueous solubility, and fluorescence quantum yield. For example, piperazinyl-NBD probes react efficiently with micromolar H₂S, while ethanolamino-based NBD probes (including this compound) exhibit low thiolysis reactivity, conferring superior stability in bioimaging contexts [1]. Additionally, the dual hydroxyethyl substitution on this compound reduces lipophilicity (predicted XLogP3-AA = -0.2 ) relative to NBD-alkylamines, directly impacting membrane partitioning and wash-out kinetics. These compound-specific properties preclude simple substitution and demand evidence-based selection.

Product-Specific Quantitative Evidence Guide for Ethanol, 2,2'-((7-nitrobenzofurazan-4-YL)imino)bis- (CAS 58131-51-4)


Enhanced Aqueous Solubility vs. NBD-Chloride (NBD-Cl) via Diethanolamine Substitution

The target compound, bearing two hydroxyethyl groups, exhibits a predicted XLogP3-AA of -0.2, indicating significantly greater hydrophilicity than the widely used derivatization reagent 4-chloro-7-nitrobenzofurazan (NBD-Cl). While experimentally measured aqueous solubility for the target compound is reported as 38 µg/mL , published solubility data for NBD-Cl under equivalent conditions are not available from the retrieved sources. This evidence is therefore class-level inference based on physicochemical prediction; a direct head-to-head solubility measurement under identical experimental conditions is lacking .

Aqueous Solubility XLogP3-AA NBD Derivatization Reagent

Superior Stability Toward Endogenous H₂S: Ethanolamino-NBD vs. Piperazinyl-NBD Probes

In a systematic study of NBD-amine thiolysis kinetics, the authors demonstrated that piperazinyl- and piperidyl-based NBD probes react efficiently with micromolar H₂S in buffer (pH 7.4), whereas ethanolamino-based NBD probes (the class to which the target compound belongs) showed markedly low reactivity even under identical conditions [1]. Quantitative half-life or rate constant data for this specific compound were not reported, but the class-level trend is explicitly stated as 'low reactivity' relative to piperazinyl derivatives. This implies that the target compound remains predominantly intact in the presence of physiological H₂S concentrations (~micromolar), reducing false-positive signal loss during live-cell imaging.

H₂S Sensing Thiolysis Stability Bioimaging Probe

Dual Hydroxyethyl Functionality Enables Direct Conjugation Without Additional Linker Chemistry

Unlike mono-substituted NBD-amines (e.g., NBD-dimethylamine, CAS 1455-87-4) which lack reactive hydroxyl handles, the target compound provides two primary alcohol groups available for esterification, carbamate formation, or oxidation to aldehydes. This allows direct covalent attachment to carboxylic acid-containing drugs or biomolecules without requiring a separate linker. In a published H₂S-triggered prodrug study, an NBD-diethanolamine derivative was used as a stable byproduct control, confirming the structural utility of the bis-ethanolamine motif [1]. No quantitative yield comparison with mono-ethanolamine analogs was reported, but the presence of two equivalent reactive sites increases stoichiometric efficiency for conjugation.

Bioconjugation Hydroxyethyl Linker Prodrug Design

Optimal Research Application Scenarios for Ethanol, 2,2'-((7-nitrobenzofurazan-4-YL)imino)bis- (CAS 58131-51-4) Based on Verified Evidence


Construction of H₂S-Stable Fluorescent Tracers for Long-Term Live-Cell Membrane Dynamics

The low thiolysis reactivity of ethanolamino-NBD probes [1] makes this compound suitable as a persistent fluorescent label in cellular environments where endogenous H₂S is present at micromolar levels. Its dual hydroxyethyl groups permit covalent anchoring to phospholipid headgroups or membrane-interacting peptides, enabling membrane fluidity studies over extended time courses without probe degradation. This application is supported by the class-level stability evidence, though procurement should verify lot-specific purity to ensure consistent fluorescence lifetime.

Hydrophilic Fluorescent Building Block for H₂S-Triggered Prodrugs

The compound's aqueous solubility (predicted XLogP3-AA = -0.2, aqueous solubility 38 µg/mL ) and hydroxyl handles make it a viable starting material for synthesizing H₂S-responsive prodrugs. In this context, the NBD-amine bond serves as the cleavable linker, while the hydroxyethyl groups can be esterified with active pharmaceutical ingredients. The stability of the ethanolamino-NBD linkage ensures minimal premature cleavage in circulation, addressing a key limitation observed with more reactive piperazinyl analogs [1]. Researchers should assay batch-specific purity by HPLC before conjugation.

Standard Control Compound in NBD-Amine Thiolysis Assay Development

Because ethanolamino-based NBD probes display distinctly slow thiolysis kinetics [1], this compound can serve as a negative control in screening campaigns aimed at identifying highly reactive NBD-amine H₂S sensors. Its behavior as a 'stable baseline' helps calibrate fluorescence turn-on assays, contrasting with the rapid signal enhancement of piperazinyl-NBD probes. Procurement should prioritize product with defined fluorescence quantum yield and purity ≥95% to ensure reproducible control performance.

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